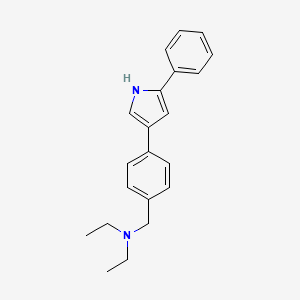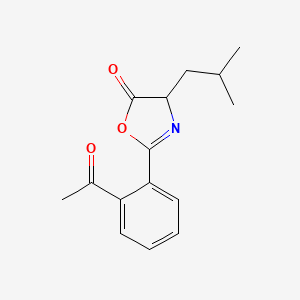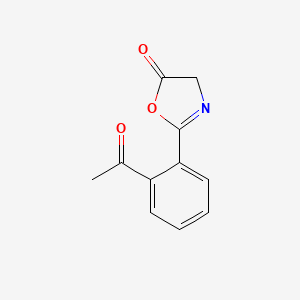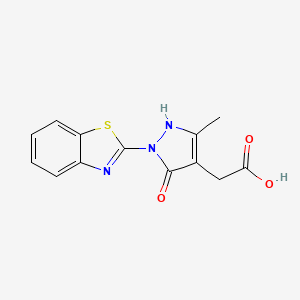
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dibenzylamino group attached to the isoquinoline core, which imparts unique chemical and physical properties
準備方法
The synthesis of 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Dibenzylamino Group: The final step involves the nucleophilic substitution reaction where dibenzylamine is reacted with the isoquinoline derivative in the presence of a suitable base like sodium hydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.
化学反応の分析
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions include various substituted isoquinolines and their derivatives.
科学的研究の応用
6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Material Science: It is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用機序
The mechanism of action of 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting signal transduction pathways.
類似化合物との比較
Similar compounds to 6-(Dibenzylamino)-4-methylisoquinolin-1(2H)-one include other isoquinoline derivatives such as:
6-(Dimethylamino)-4-methylisoquinolin-1(2H)-one: Differing by the presence of dimethylamino instead of dibenzylamino, this compound may exhibit different pharmacological properties.
4-Methylisoquinolin-1(2H)-one: Lacking the dibenzylamino group, this simpler compound serves as a basis for comparison in terms of reactivity and application.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
918812-86-9 |
|---|---|
分子式 |
C24H22N2O |
分子量 |
354.4 g/mol |
IUPAC名 |
6-(dibenzylamino)-4-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C24H22N2O/c1-18-15-25-24(27)22-13-12-21(14-23(18)22)26(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,27) |
InChIキー |
IZSUVWLYEQBDLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C2=C1C=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


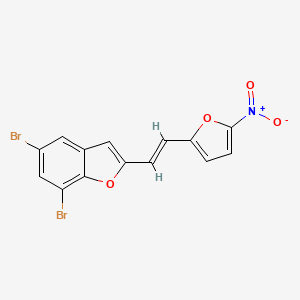
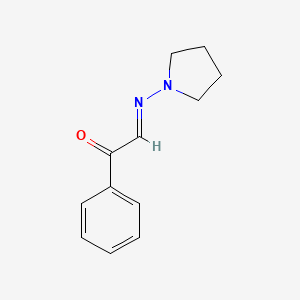


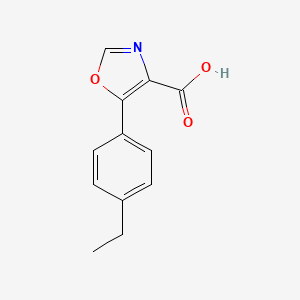
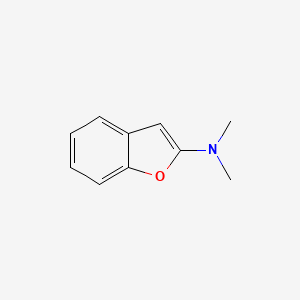

![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
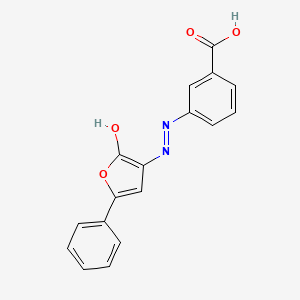
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
